molecular formula C7H12N4O2 B14639973 N-Diazoacetylglycine isopropylamide CAS No. 52819-98-4

N-Diazoacetylglycine isopropylamide

Cat. No.: B14639973
CAS No.: 52819-98-4
M. Wt: 184.20 g/mol
InChI Key: QQWSUUVKQZGZHW-UHFFFAOYSA-N
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Description

N-Diazoacetylglycine isopropylamide is a synthetic organic compound characterized by a diazoacetyl group (-N₂CO-) attached to the amino group of glycine, which is further functionalized with an isopropylamide moiety. This structure confers unique reactivity due to the diazo group, which is known for its participation in cycloaddition reactions and photochemical applications.

Properties

CAS No.

52819-98-4

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

N-(2-diazoacetyl)-2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C7H12N4O2/c1-5(2)9-3-6(12)11-7(13)4-10-8/h4-5,9H,3H2,1-2H3,(H,11,12,13)

InChI Key

QQWSUUVKQZGZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)NC(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine isopropylamide typically involves the reaction of glycine derivatives with diazoacetyl compounds. One common method is the reaction of glycine isopropylamide with diazoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine isopropylamide undergoes several types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-Diazoacetylglycine isopropylamide has several scientific research applications, including:

Comparison with Similar Compounds

Ethanolamide Analogs (e.g., Palmitoyl N-Isopropylamide and N-Palmitoyl Taurine)

Ethanolamide derivatives, such as palmitoyl N-isopropylamide and N-palmitoyl taurine, share functional similarities with N-diazoacetylglycine isopropylamide in their amide linkages and lipophilic alkyl chains. However, critical differences include:

Property This compound Palmitoyl N-Isopropylamide N-Palmitoyl Taurine
Key Functional Group Diazoacetyl (-N₂CO-) Hydroxyl-free ethanolamide Sulfonic acid (taurine)
Procoagulant Activity Not reported Low (due to lack of hydroxyl) Low
Reactivity High (diazo group) Moderate Moderate

Evidence from ethanolamide studies () highlights that the absence of a hydroxyl group in palmitoyl N-isopropylamide and N-palmitoyl taurine correlates with reduced thrombin generation. This suggests that this compound’s diazo group may confer distinct biochemical interactions, though direct anticoagulant/procoagulant data are unavailable.

Anthranilic Acid Isopropylamide

Anthranilic acid isopropylamide, a structurally related amide, differs in its aromatic amino-benzoic acid backbone. Key contrasts include:

Property This compound Anthranilic Acid Isopropylamide
Core Structure Aliphatic glycine derivative Aromatic anthranilic acid derivative
Hazards Likely explosive (diazo group) Skin/eye irritation ()
Regulatory Status Not documented Strict handling protocols required

Anthranilic acid isopropylamide’s safety data () emphasize acute health risks (skin irritation, respiratory discomfort) and mandatory protective measures (gloves, ventilation).

Functional Group-Driven Reactivity

  • Diazoacetyl Group : Enhances photochemical and thermal reactivity, making the compound suitable for crosslinking or labeling applications.
  • Aromatic Amides : Anthranilic acid derivatives demonstrate stability under standard conditions but lack the diazo group’s synthetic versatility.

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